Synthetic Yield: Ozonolysis Route Outperforms Carboxylic Acid Reduction
The direct ozonolysis of 7-vinylthieno[3,2-d]pyrimidine-4-amine delivers 4-aminothieno[3,2-d]pyrimidine-7-carbaldehyde in 89% isolated yield (36 g scale) . In contrast, the alternative two-step sequence via 4-aminothieno[3,2-d]pyrimidine-7-carboxylic acid (CAS 1318242-98-6) followed by reduction often suffers from over-reduction to the alcohol and requires chromatographic purification, giving a maximum reported yield of 72% at similar scale .
| Evidence Dimension | Isolated Synthetic Yield at Pilot Scale (≥10 g) |
|---|---|
| Target Compound Data | 89% (36 g scale) |
| Comparator Or Baseline | 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid reduction route: 72% (10 g scale) |
| Quantified Difference | +17 percentage points absolute yield advantage |
| Conditions | Ozonolysis in CHCl₃/MeOH at -78°C, then Me₂S quench; 36 g starting material. |
Why This Matters
A 17% higher isolated yield at pilot scale directly reduces the cost per gram of downstream clinical candidates and minimizes waste, critical for procurement decisions in early-phase manufacturing.
